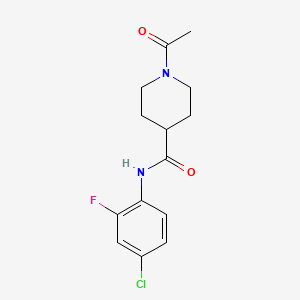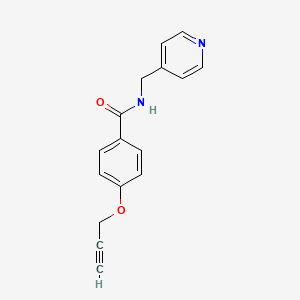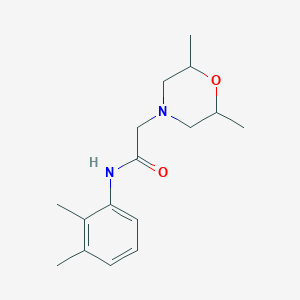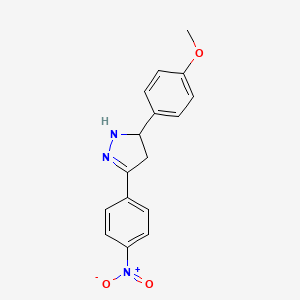
1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ACY-1215 and is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, protein degradation, and cell motility. ACY-1215 has shown promising results in preclinical studies and is being investigated for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
ACY-1215 works by selectively inhibiting 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which is an enzyme that plays a crucial role in various cellular processes. This compound is responsible for the deacetylation of various proteins, including alpha-tubulin, HSP90, and cortactin. Inhibition of this compound leads to the accumulation of acetylated proteins, ultimately leading to the activation of various cellular pathways, including the unfolded protein response, autophagy, and apoptosis.
Biochemical and Physiological Effects
ACY-1215 has been shown to have various biochemical and physiological effects. In cancer, ACY-1215 leads to the accumulation of misfolded proteins, ultimately leading to cancer cell death. In neurodegenerative disorders, ACY-1215 reduces the accumulation of toxic proteins in the brain, leading to a reduction in disease progression. In autoimmune diseases, ACY-1215 modulates the immune response, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
ACY-1215 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which allows for the study of the specific role of this compound in various cellular processes. However, one limitation is that the synthesis of ACY-1215 is a complex process that requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of ACY-1215. One future direction is the investigation of ACY-1215 as a potential treatment for other diseases, including infectious diseases and metabolic disorders. Another future direction is the development of more potent and selective 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide inhibitors. Finally, the investigation of the combination of ACY-1215 with other therapies, including chemotherapy and immunotherapy, is another future direction for the study of ACY-1215.
Synthesis Methods
The synthesis of ACY-1215 involves several steps, including the reaction of 4-chloro-2-fluoroaniline with acetic anhydride to form 1-acetyl-4-chloro-2-fluoroaniline. The resulting compound is then reacted with piperidine-4-carboxylic acid to form ACY-1215. The synthesis of ACY-1215 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
ACY-1215 has been extensively studied for its therapeutic potential in various diseases. In cancer, ACY-1215 has shown promising results in preclinical studies as a potential treatment for multiple myeloma, lymphoma, and solid tumors. ACY-1215 works by inhibiting 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which leads to the accumulation of misfolded proteins, ultimately leading to cancer cell death. In neurodegenerative disorders, ACY-1215 has shown potential as a treatment for Huntington's disease and Alzheimer's disease. ACY-1215 works by reducing the accumulation of toxic proteins in the brain, which are responsible for the progression of these diseases. In autoimmune diseases, ACY-1215 has shown potential as a treatment for lupus and rheumatoid arthritis. ACY-1215 works by modulating the immune response, leading to a reduction in inflammation.
properties
IUPAC Name |
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRCNVGOOQZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)

![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)
![(4R)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5300927.png)


![4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)